Avanafil impurity 5
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Overview
Description
Avanafil impurity 5 is a process-related impurity found in the synthesis of avanafil, a phosphodiesterase type 5 inhibitor used to treat erectile dysfunction in men. The impurity is formed during the chemical synthesis of avanafil and is typically present in trace amounts. The identification and characterization of such impurities are crucial for ensuring the safety and efficacy of the final pharmaceutical product .
Preparation Methods
The synthesis of avanafil impurity 5 involves several chemical reactions and reagents. The synthetic route typically includes the use of 1-ethyl-(3-dimethylaminopropyl)carbamyldiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (HOBT) as reactive acid-amine binding agents . The reaction conditions often involve the use of solvents and catalysts to facilitate the formation of the impurity. Industrial production methods for avanafil and its impurities involve the application of fully synthetic methods, with careful control of reaction conditions to minimize the formation of impurities .
Chemical Reactions Analysis
Avanafil impurity 5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of oxidizing agents can lead to the formation of oxidized derivatives of the impurity .
Scientific Research Applications
Avanafil impurity 5 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for the identification and quantification of impurities in pharmaceutical products. In biology and medicine, it is studied for its potential genotoxicity and mutagenicity, as well as its effects on cellular pathways. In the pharmaceutical industry, the impurity is monitored and controlled to ensure the safety and efficacy of avanafil .
Mechanism of Action
The mechanism of action of avanafil impurity 5 involves its interaction with molecular targets and pathways in the body. While the specific molecular targets of the impurity are not well-defined, it is known to interact with cellular pathways involved in DNA replication and repair. This interaction can lead to potential genotoxic effects, which are evaluated using various in vitro and in vivo assays .
Comparison with Similar Compounds
Avanafil impurity 5 can be compared with other similar impurities found in the synthesis of phosphodiesterase type 5 inhibitors. Similar compounds include impurities A, B, C, and D, which are also formed during the synthesis of avanafil . Each impurity has unique structural features and potential effects on the safety and efficacy of the final pharmaceutical product. The uniqueness of this compound lies in its specific chemical structure and the conditions under which it is formed .
Properties
Molecular Formula |
C8H10Cl3NO |
---|---|
Molecular Weight |
242.5 g/mol |
IUPAC Name |
(3,5-dichloro-4-methoxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H9Cl2NO.ClH/c1-12-8-6(9)2-5(4-11)3-7(8)10;/h2-3H,4,11H2,1H3;1H |
InChI Key |
DDSPYOWXFLINSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)CN)Cl.Cl |
Origin of Product |
United States |
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